1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Description
1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a heterocyclic compound featuring a triazolo-pyrazine core fused with a piperidine ring and an ethanone substituent. The molecule’s structure combines a bicyclic [1,2,4]triazolo[4,3-a]pyrazine system, a nitrogen-rich scaffold known for its pharmacological relevance, with a piperidin-1-yl group at the 3-position and an acetyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-3-10(8-16)12-15-14-11-7-13-4-6-17(11)12;/h10,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSVEDDFLKVATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C3N2CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Fused Triazolo[4,3-a]pyrazine Core
- The fused triazolo[4,3-a]pyrazine ring system is typically prepared by cyclization reactions involving hydrazine derivatives and pyrazine precursors.
- Starting materials such as ethyl 4-oxopiperidine-1-carboxylate or related piperidone derivatives are used to build the bicyclic scaffold.
- The cyclization involves condensation of hydrazine or substituted hydrazines with keto or aldehyde groups on pyrazine rings, followed by ring closure under controlled conditions.
- Stereoselective synthesis methods allow for selective formation of one isomer of the tricyclic triazolo compound, which is crucial for biological activity.
Functionalization of the Piperidine Ring
- The piperidine ring is functionalized at the nitrogen atom to introduce the ethanone (acetyl) group.
- This is achieved by N-acylation using acetyl chloride or acetic anhydride under basic or neutral conditions.
- The piperidine nitrogen is also linked to the triazolo-pyrazine core at the 3-position, often through nucleophilic substitution or reductive amination strategies.
- Protecting groups may be employed during synthesis to avoid side reactions on the piperidine nitrogen or other reactive sites.
Coupling and Final Assembly
- The key coupling step involves attaching the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3-yl group to the piperidin-1-yl ethanone moiety.
- This can be done via nucleophilic substitution reactions where the triazolo-pyrazine nitrogen or carbon acts as a nucleophile or electrophile, depending on the synthetic route.
- The reaction conditions are optimized to favor high yield and purity, often using polar aprotic solvents and mild heating.
Formation of Hydrochloride Salt
- The free base of the compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.
- This salt formation improves the compound’s stability, crystallinity, and solubility, making it suitable for pharmaceutical applications.
- Industrially, crystallization is performed using water as a solvent to avoid hazardous volatile organic solvents, enhancing eco-friendliness and scalability.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
- The synthesis of the fused triazolo[4,3-a]pyrazine scaffold has been demonstrated to be versatile, allowing incorporation into biologically active molecules with potential pharmacological applications.
- Stereoselective synthesis routes have been developed to access specific isomers of the triazolo-pyrazine ring system, which is critical for activity and selectivity.
- Industrial processes emphasize the use of water for crystallization of the hydrochloride salt to reduce hazards associated with volatile organic solvents and improve environmental compatibility.
- The described synthetic methods are scalable and reproducible, suitable for pharmaceutical manufacturing.
Chemical Reactions Analysis
1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its role as a pharmaceutical intermediate and its potential therapeutic effects. Here are some key applications:
Antidiabetic Agent
The compound is structurally related to sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Research indicates that derivatives of triazolo-pyrazine compounds can enhance insulin secretion and improve glycemic control .
Neurological Disorders
There is ongoing research into the neuroprotective properties of triazolo-pyrazine derivatives. These compounds have shown promise in preclinical studies for treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and providing neuroprotection .
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. The incorporation of the triazolo-pyrazine moiety has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting that this class of compounds may serve as a basis for developing new anticancer agents .
Case Study 1: Sitagliptin Development
Sitagliptin was developed utilizing intermediates like 1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride. Clinical trials demonstrated significant improvements in glycemic control among patients with type 2 diabetes .
Case Study 2: Neuroprotective Effects
A study evaluated the neuroprotective effects of triazolo-pyrazine derivatives in animal models of neurodegeneration. Results indicated reduced neuronal loss and improved cognitive function when administered prior to neurotoxic insults .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the triazolo-pyrazine core.
- Subsequent alkylation with piperidine derivatives.
- Final conversion to the hydrochloride salt for enhanced solubility and stability.
Mechanism of Action
The mechanism of action of 1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a ligand for various receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride can be elucidated by comparing it to related triazolo-pyrazine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
- Triazolo Ring Orientation: The target compound’s [1,2,4]triazolo[4,3-a]pyrazine system differs from the [1,2,3]triazolo[1,5-a]pyrazine in .
- Substituent Position : Moving the piperidin-1-yl group from the 3-position (target compound) to the 4-position (PubChem analog) may sterically hinder interactions with biological targets, as seen in analogous kinase inhibitors .
- Functional Groups: Replacing the ethanone group with a methanol () or ethyl carboxylate () alters polarity and bioavailability. The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs .
- Salt Forms: The dihydrochloride salt in introduces a second chloride ion, increasing molecular weight (vs.
Biological Activity
The compound 1-(3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride (CAS No. 762240-92-6) is a heterocyclic compound featuring a triazolopyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
- Molecular Formula : C₆H₈ClF₃N₄
- Molecular Weight : 228.60 g/mol
- Structure : The compound consists of a piperidine ring linked to a tetrahydro-triazolo-pyrazine moiety. The trifluoromethyl group enhances its biological activity by influencing the electronic properties and lipophilicity of the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazolo[4,3-a]pyrazine class. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via caspase activation |
| Compound B | Hep G-2 (Liver Cancer) | 15.2 | Inhibits NF-κB pathway |
| Compound C | Caco-2 (Colorectal Cancer) | 12.8 | Promotes ROS generation |
The mechanisms of action often involve the induction of apoptosis through pathways such as caspase activation and modulation of key survival proteins like NF-κB and p53 .
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system (CNS). It acts as a positive allosteric modulator at metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity and cognitive functions.
Table 2: Neuropharmacological Effects
| Effect | Description |
|---|---|
| Modulation of mGluRs | Enhances synaptic transmission and neuroprotection |
| Behavioral Impact | Potential anxiolytic and antidepressant-like effects observed in rodent models |
Studies indicate that compounds with similar structures can improve cognitive function and exhibit neuroprotective properties by modulating glutamate signaling pathways .
Case Studies
- Breast Cancer Study : A study involving a series of triazolo[4,3-a]pyrazines reported that one derivative exhibited stronger cytotoxic activity than cisplatin against MCF-7 cells. The compound induced apoptosis through caspase pathways and inhibited NF-κB signaling .
- Neuroprotection in Rodent Models : In vivo studies demonstrated that administration of related triazolo-pyrazines resulted in improved memory retention in rodent models subjected to stress-induced cognitive decline .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is commonly used:
Cyclocondensation : React 3-hydrazinopyrazin-2-one derivatives with activated acids (e.g., trifluoroacetic acid) using carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour, followed by reflux for 24 hours .
Piperidine Functionalization : Introduce the ethanone group via acyl chloride coupling in dichloromethane (DCM) with triethylamine as a base at 0°C, achieving yields up to 73% .
- Key Variables : Temperature control (0°C for acylation), solvent polarity (DMF vs. DCM), and stoichiometric ratios (1:1 acid-to-hydrazine) critically affect purity and yield .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regioselectivity of the triazole ring and piperidine substitution patterns. For example, the methylene protons in the piperidine moiety appear as a triplet at δ 3.2–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 306.1482 (CHClNO) .
- X-ray Crystallography : Resolves crystallographic ambiguity in the triazole-pyrazine fused ring system, confirming bond angles and planarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrazine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Compare IC values across standardized assays (e.g., PARP-1 inhibition vs. BRD4 binding in ). Normalize data using positive controls like Olaparib for PARP-1 .
- Structural Nuances : Minor substitutions (e.g., trifluoromethyl vs. methyl groups) alter hydrophobicity and target affinity. Use molecular docking to correlate substituent effects with activity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Replace the ethanone group with thiourea or urea moieties to enhance hydrogen bonding with kinase ATP pockets. For example, urea derivatives showed MIC values of 2–8 µg/mL against S. aureus .
- Docking Simulations : Use AutoDock Vina to predict binding modes. The triazole nitrogen at position 1 forms a critical hydrogen bond with tyrosine kinase’s hinge region (binding energy: −9.2 kcal/mol) .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., (R)-BINOL) during piperidine functionalization to control stereochemistry. notes commercial use of β-ketoamide intermediates for enantioselective synthesis .
- Purification : Use preparative HPLC with a chiral column (Chiralpak IA) to resolve racemic mixtures. Optimal conditions: 70:30 hexane/isopropanol, flow rate 12 mL/min .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
